molecular formula C8H5ClO2 B055139 2-Formylbenzoyl chloride CAS No. 117886-88-1

2-Formylbenzoyl chloride

Cat. No.: B055139
CAS No.: 117886-88-1
M. Wt: 168.57 g/mol
InChI Key: QPOPOGXCFMHHLZ-UHFFFAOYSA-N
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Description

2-Formylbenzoyl chloride is an organic compound with the molecular formula C8H5ClO2. It is a derivative of benzoyl chloride, featuring a formyl group (-CHO) attached to the benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .

Mechanism of Action

Target of Action

This compound is a chemical building block and is often used in the synthesis of other complex molecules . Therefore, its targets would largely depend on the specific molecules it is used to create.

Pharmacokinetics

The pharmacokinetics of 2-Formylbenzoyl chloride, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small molecule, it is expected to have good bioavailability. Its actual adme properties would depend on various factors, including its chemical structure, the route of administration, and the specific biological system in which it is used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the temperature, among others. As a benzoyl chloride derivative, it is likely to be sensitive to moisture and may react with water to produce hydrochloric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of benzene derivatives using various catalytic systems. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). The reaction typically involves the use of formyl chloride (HCOCl) as the acylating agent .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of benzaldehyde derivatives. This process can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Formylbenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Esters and amides.

Comparison with Similar Compounds

Uniqueness: 2-Formylbenzoyl chloride is unique due to the presence of both the formyl and benzoyl groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

2-formylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOPOGXCFMHHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594088
Record name 2-Formylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117886-88-1
Record name 2-Formylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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